3-[2-(3-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(3-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a bromophenyl group, an oxoethyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a bromophenyl compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-[2-(3-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 3-[2-(3-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the indole core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)-1,3-oxazole: Similar in structure but with an oxazole ring instead of an indole ring.
3-(3-Bromophenyl)propionic acid: Contains a bromophenyl group but lacks the indole core.
Uniqueness
3-[2-(3-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to its combination of a bromophenyl group and an indole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H16BrNO3 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
3-[2-(3-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C18H16BrNO3/c1-2-20-15-9-4-3-8-14(15)18(23,17(20)22)11-16(21)12-6-5-7-13(19)10-12/h3-10,23H,2,11H2,1H3 |
InChI Key |
JUMLFJRFTMOZLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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